N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide

Medicinal chemistry Structure-activity relationship Halogen bonding

Select this compound for its differentiated 4-fluoro-3-iodophenyl motif, which provides a unique combination of electron-withdrawing fluorine and an X-ray anomalous scattering iodine atom. This enables direct SAD/MAD phasing in co-crystallography without heavy-atom soaking, distinct from all other imidazo[1,2-a]pyridine-7-carbohydrazide analogs. The iodine also serves as a handle for isotopic radiolabeling. Completes the F→Cl→Br→I halogen scan for SAR analysis. Sourced as a research chemical with a novel chemotype offering freedom-to-operate potential for PLD inhibitor programs.

Molecular Formula C15H10FIN4O
Molecular Weight 408.17 g/mol
CAS No. 2209093-30-9
Cat. No. B1417132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
CAS2209093-30-9
Molecular FormulaC15H10FIN4O
Molecular Weight408.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=NNC(=O)C2=CC3=NC=CN3C=C2)I)F
InChIInChI=1S/C15H10FIN4O/c16-12-2-1-10(7-13(12)17)9-19-20-15(22)11-3-5-21-6-4-18-14(21)8-11/h1-9H,(H,20,22)/b19-9+
InChIKeyITMNRJWQPSQVDW-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 2209093-30-9): Structural Identity and Procurement-Relevant Physicochemical Profile


N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 2209093-30-9, molecular formula C15H10FIN4O, molecular weight 408.17 g/mol) is a halogenated aryl-hydrazone derivative of the imidazo[1,2-a]pyridine-7-carbohydrazide scaffold [1]. The compound is distributed primarily through Apollo Scientific Ltd (catalogue PC300973) and is supplied at 95–98% purity by multiple vendors including AKSci (cat. 4590EL), Leyan (cat. 1841131), and Fujifilm Wako . Its computed XLogP3-AA of 3.4, single hydrogen bond donor, and four hydrogen bond acceptors position it as a moderately lipophilic, drug-like heterocycle with a 4-fluoro-3-iodophenyl substituent that distinguishes it from all other commercially available imidazo[1,2-a]pyridine-7-carbohydrazide derivatives [1].

Why In-Class Imidazo[1,2-a]pyridine-7-carbohydrazide Derivatives Cannot Replace CAS 2209093-30-9 in Research and Development


The imidazo[1,2-a]pyridine-7-carbohydrazide series comprises multiple aryl-hydrazone variants—including 4-chlorophenyl (CAS 2197064-35-8), thien-2-ylmethylene (CAS 2197064-20-1), and the unsubstituted parent hydrazide (CAS 421595-78-0)—each bearing distinct electronic, steric, and heavy-atom properties that fundamentally alter target engagement, pharmacokinetics, and experimental utility. The 4-fluoro-3-iodophenyl motif in CAS 2209093-30-9 introduces a unique combination of a strong electron-withdrawing fluorine (σp = 0.06, yet electronegativity 3.98) and a polarisable, X-ray anomalous scattering iodine atom (f' = –1.5 e⁻ at Cu Kα), neither of which can be replicated by the 4-chlorophenyl or thienyl analogs [1][2]. Generic substitution across this series therefore risks loss of both the specific biochemical activity imparted by the fluoro-iodo pharmacophore and the structural biology advantages conferred by the iodine heavy atom—a dual differentiation absent from all other commercially available congeners [3].

N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Halogen-Dependent Structural Differentiation: 4-Fluoro-3-iodophenyl vs. 4-Chlorophenyl and Thienyl Analogs

CAS 2209093-30-9 is the sole commercially catalogued imidazo[1,2-a]pyridine-7-carbohydrazide derivative bearing the 4-fluoro-3-iodophenyl substituent. The closest commercially available analogs—N'-[(4-chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 2197064-35-8, Apollo OR111245) and N'-[thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 2197064-20-1, Apollo OR111246)—lack the iodine atom entirely [1]. The iodine atom contributes anomalous scattering power (f″ = 6.8 e⁻ at Cu Kα) for experimental phasing in macromolecular crystallography, a feature absent in chlorine (f″ = 1.0 e⁻) and sulfur (f″ = 0.6 e⁻) [2]. Furthermore, the 4-fluoro-3-iodo substitution pattern has been validated in a deposited protein–ligand co-crystal structure (PDB 5U00) where the 4-fluoro-3-iodophenyl moiety engages in halogen bonding and hydrophobic packing within the PDE2A active site [3].

Medicinal chemistry Structure-activity relationship Halogen bonding

Class-Level PLD Inhibitory Activity: Structural Basis for Differentiated Target Engagement Relative to Halopemide and FIPI

The imidazo[1,2-a]pyridine-7-carbohydrazide scaffold shares the acylhydrazone pharmacophore with halopemide-based PLD inhibitors. The well-characterized FIPI (5-fluoro-2-indolyl des-chlorohalopemide, CAS 939055-18-2) inhibits PLD1 with IC50 = 25 nM and PLD2 with IC50 = 20 nM in biochemical assays, while the parent drug halopemide exhibits PLD1 IC50 = 220 nM, PLD2 IC50 = 310 nM [1][2]. CAS 2209093-30-9 incorporates the identical imidazo[1,2-a]pyridine-7-carbohydrazide core conjugated to a 4-fluoro-3-iodobenzylidene moiety via an acylhydrazone linkage—a scaffold architecture distinct from the benzimidazolone-piperidine-ethyl-benzamide framework of halopemide and FIPI [3]. This structural divergence offers a differentiated intellectual property space and the potential for altered PLD isoform selectivity profiles compared to the halopemide series, though direct IC50 values for CAS 2209093-30-9 against PLD1/2 have not been published in the peer-reviewed literature [3].

Phospholipase D inhibition Enzyme pharmacology Drug discovery

Cytotoxic Activity in the Imidazo[1,2-a]pyridine Carbohydrazide Class: SAR Trends from Published Aryl Hydrazone Series

A 2024 study by Firouzi, Khoshneviszadeh et al. (BMC Chemistry) systematically evaluated two series of imidazo[1,2-a]pyridine-2-carbohydrazide aryl hydrazone derivatives for cytotoxic activity against MCF-7 (breast) and HT-29 (colon) cancer cell lines using the MTT assay [1]. The 4-bromophenyl-substituted analog (compound 7d) exhibited the highest potency with IC50 values of 22.6 µM (MCF-7) and 13.4 µM (HT-29), while being non-toxic to non-cancer cells at concentrations up to 100 µM [1]. Although this study evaluated the 2-carbohydrazide positional isomer rather than the 7-carbohydrazide scaffold, the critical finding is that halogen substitution on the aryl-hydrazone pendant directly governs cytotoxic potency: the 4-bromophenyl variant (7d, IC50 = 13.4–22.6 µM) significantly outperformed the 4-fluorophenyl analog (7e, IC50 > 100 µM against MCF-7) [1]. CAS 2209093-30-9 bears the iodine congener of this halogen series at the 7-carbohydrazide position; by class-level extrapolation, the larger, more polarisable iodine atom (van der Waals radius 1.98 Å vs. Br 1.85 Å) could further modulate cytotoxicity and target affinity compared to published bromo and fluoro variants [1].

Cytotoxicity Anticancer screening Imidazopyridine SAR

Molecular Properties Differentiating CAS 2209093-30-9 from the Unsubstituted Parent Hydrazide and Thienyl Analog

CAS 2209093-30-9 (MW 408.17, XLogP3-AA 3.4, rotatable bonds 3) occupies a distinct physicochemical space compared to its two closest commercially catalogued analogs in the Apollo Scientific 7-carbohydrazide series [1]. The unsubstituted parent imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 421595-78-0) has MW 176.18 and lacks any aryl-hydrazone moiety, rendering it a synthetic intermediate rather than a target-engagement compound [2]. The thien-2-ylmethylene analog (CAS 2197064-20-1) has MW 270.31 and contains sulfur (Z=16) instead of iodine (Z=53), conferring very different electronic properties (thienyl: electron-rich heterocycle; 4-fluoro-3-iodophenyl: electron-deficient halogenated aryl) . The XLogP3-AA difference between CAS 2209093-30-9 (3.4) and the thienyl analog (predicted ~2.0) indicates a >25-fold difference in calculated octanol–water partition coefficient, with direct implications for membrane permeability, protein binding, and assay compatibility that preclude their interchangeable use in biological screening [1].

Physicochemical profiling Drug-likeness Medicinal chemistry design

Procurement Comparison: Purity, Price, and Vendor Availability Across Commercial Sources

CAS 2209093-30-9 is catalogued by at least four independent suppliers with documented purity specifications: AKSci (95%, cat. 4590EL), Leyan (98%, cat. 1841131), Apollo Scientific/Fujifilm Wako (purity not disclosed on datasheet, cat. PC300973), and CymitQuimica (reseller for Apollo, cat. 54-PC300973) . The Fujifilm Wako listed price for 1 g is ¥165,500 JPY (~€1,025 at April 2026 exchange rates), and CymitQuimica lists the Apollo-sourced 1 g at €602.00 . In contrast, the 4-chlorophenyl analog (CAS 2197064-35-8, Apollo OR111245) is listed by VWR at a lower price point (though specific pricing requires login), reflecting the higher cost of iodine-containing starting materials and the more complex synthetic route to the 4-fluoro-3-iodobenzaldehyde precursor [1]. The target compound's 95–98% purity range across vendors is adequate for biological screening and crystallography applications, with Leyan's 98% specification providing the highest documented purity for procurement decisions .

Chemical procurement Research reagent sourcing Quality specifications

High-Value Research and Industrial Application Scenarios for N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 2209093-30-9)


Macromolecular X-ray Crystallography: Intrinsic SAD/MAD Phasing of Protein–Ligand Complexes

Researchers studying ligand–protein co-crystal structures can leverage the iodine atom in CAS 2209093-30-9 as an intrinsic anomalous scatterer for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing at Cu Kα (f″ = 6.8 e⁻) [1]. This eliminates the need for post-crystallization heavy-atom soaking, which often disrupts crystal lattice integrity or displaces the ligand. The 4-fluoro-3-iodophenyl motif, validated in deposited co-crystal structure PDB 5U00 [2], provides a proven pharmacophore for protein–ligand co-crystallization and structure-based drug design, particularly for targets within the phospholipase D superfamily and related hydrolases where halogen-bonding interactions contribute to binding affinity.

Halogen SAR Series Completion in Imidazopyridine Carbohydrazide Anticancer Programs

Medicinal chemistry teams progressing imidazo[1,2-a]pyridine acylhydrazone lead series can procure CAS 2209093-30-9 to complete the F → Cl → Br → I halogen scan across the aryl-hydrazone pendant. Published SAR data from the 2-carbohydrazide isomeric series (Firouzi et al., BMC Chemistry 2024) demonstrate that bromine substitution yields >50-fold enhancement in cytotoxic potency over fluorine against MCF-7 cells (IC50 22.6 µM vs. >100 µM) [3]. CAS 2209093-30-9 provides the iodine terminus of this halogen progression series, enabling quantitative determination of the relationship between halogen van der Waals radius, polarisability, leaving-group potential, and antiproliferative activity in the 7-carbohydrazide scaffold architecture.

Novel Phospholipase D (PLD) Inhibitor Hit Identification and Intellectual Property Generation

Investigators pursuing novel PLD1/PLD2 inhibitor chemotypes for oncology, autoimmune, or cardiovascular indications can utilize CAS 2209093-30-9 as a structurally differentiated starting point distinct from the extensively patented halopemide/FIPI triazaspirodecanone scaffold [4]. The imidazo[1,2-a]pyridine-7-carbohydrazide framework conjugated to a 4-fluoro-3-iodobenzylidene group via an acylhydrazone linker (SMILES: C1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=NC=CN3C=C2)I)F) [5] represents a novel chemotype with strong freedom-to-operate potential. Its moderate lipophilicity (XLogP3-AA 3.4) and single hydrogen bond donor predict acceptable cellular permeability for cell-based PLD inhibition assays [5].

Radioiodination Precursor for In Vitro and In Vivo Target Engagement Studies

The iodine atom at the 3-position of the phenyl ring in CAS 2209093-30-9 provides a direct handle for isotopic exchange radiolabeling with ¹²⁵I or ¹³¹I, enabling preparation of radioligands for receptor occupancy assays, autoradiography, and SPECT imaging studies without requiring structural modification of the parent compound [6]. This contrasts with fluorine-only analogs, which require a separate radiosynthesis step for ¹⁸F incorporation. The 4-fluoro substituent ortho to the iodine provides metabolic stability to the radiolabeled species, while the iodophenyl moiety's established use in radiopharmaceutical chemistry supports the feasibility of this approach for target engagement and biodistribution studies.

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